molecular formula C12H13N5O2S B2860828 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 1903166-57-3

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2860828
CAS No.: 1903166-57-3
M. Wt: 291.33
InChI Key: OVLQQMFUEPDIAS-UHFFFAOYSA-N
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Description

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a morpholine group and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with a thiazole derivative under specific conditions. One common method involves the use of morpholine as a nucleophile to introduce the morpholino group into the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine or thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the morpholino, thiazole, and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and biological research .

Properties

IUPAC Name

6-morpholin-4-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-11(16-12-13-1-6-20-12)9-7-10(15-8-14-9)17-2-4-19-5-3-17/h1,6-8H,2-5H2,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLQQMFUEPDIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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